Ethylnorepinephrine can be synthesized through several methods. One common approach involves the reaction of norepinephrine with ethylating agents. Specific technical details of the synthesis include:
Ethylnorepinephrine has the following molecular structure:
The compound features a phenolic structure characteristic of catecholamines, with hydroxyl groups at the 3 and 4 positions on the aromatic ring contributing to its biological activity. The presence of an ethyl group at the nitrogen atom differentiates it from norepinephrine .
Ethylnorepinephrine participates in various chemical reactions typical of amines and phenolic compounds:
These reactions are essential for modifying its pharmacological properties or for synthesizing analogs with enhanced activity .
Ethylnorepinephrine exerts its pharmacological effects primarily through agonistic action on adrenergic receptors:
This mechanism makes ethylnorepinephrine valuable in treating respiratory conditions by alleviating bronchospasm .
Ethylnorepinephrine exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical products where stability and solubility are critical .
Ethylnorepinephrine finds applications in various scientific fields:
The compound's ability to mimic natural catecholamines makes it an essential tool for both therapeutic applications and scientific research .
Ethylnorepinephrine (C₁₀H₁₅NO₃; IUPAC name: 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol) is a phenethylamine derivative featuring a β-hydroxylated amine moiety and catechol ring. Its molecular weight is 197.23 g/mol, with carbon (60.90%), hydrogen (7.67%), nitrogen (7.10%), and oxygen (24.34%) composition [9]. The compound possesses two chiral centers at the α- and β-carbon atoms (Figure 1), generating four stereoisomers: erythro and threo diastereomers, each with (R,R), (S,S), (R,S), and (S,R) enantiomers [3] [9]. The active pharmaceutical ingredient is typically the (R,R)-isomer, which aligns with endogenous norepinephrine’s stereochemistry for optimal receptor binding [3].
Table 1: Structural Comparison of Ethylnorepinephrine and Analogues
Compound | Molecular Formula | R₁ Group | R₂ Group | Chiral Centers |
---|---|---|---|---|
Ethylnorepinephrine | C₁₀H₁₅NO₃ | -H | -C₂H₅ | 2 (α, β) |
Norepinephrine | C₈H₁₁NO₃ | -H | -CH₃ | 2 (α, β) |
Epinephrine | C₉H₁₃NO₃ | -CH₃ | -CH₃ | 2 (α, β) |
Ethylnorepinephrine is synthesized via catalytic hydrogenolysis of α-benzhydrylamino-3,4-dibenzyloxybutyrophenone hydrochloride, followed by deprotection [9]. This route yields a diastereomeric mixture requiring resolution to isolate the pharmacologically active isomer. Modern analytical methods include:
Critical parameters for stereoselective synthesis include:
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition | Diastereomeric Excess (de%) |
---|---|---|
Hydrogenolysis pH | 8.5–9.0 | 92% |
Temperature | 25–30°C | 88% |
Catalyst | Pd/C (5% w/w) | 95% |
Ethylnorepinephrine hydrochloride (CAS 3198-07-0) forms crystalline solids decomposing at 199–200°C [9]. Key properties include:
Ethylnorepinephrine’s pharmacological profile bridges norepinephrine and epinephrine but with distinct properties:
Structural Differences:
Receptor Binding:
Table 3: Pharmacological Comparison of Adrenergic Agonists
Property | Ethylnorepinephrine | Norepinephrine | Epinephrine |
---|---|---|---|
α₁-Receptor Affinity | +++ | ++++ | ++++ |
β₁-Receptor Affinity | ++ | +++ | ++++ |
β₂-Receptor Affinity | +++ | + | ++++ |
NET Substrate | Yes (EC₅₀ = 50 nM) | Yes | No |
Lipophilicity (logP) | 0.15 | −1.38 | −0.28 |
Functional Outcomes:
Polymeric nanoparticles of norepinephrine retain bioactivity by activating α₁-adrenoceptors in vascular smooth muscle, demonstrating contractile responses akin to ethylnorepinephrine [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: